molecular formula C7H9NO2S B181356 2-(Methylsulfonyl)aniline CAS No. 2987-49-7

2-(Methylsulfonyl)aniline

Cat. No. B181356
CAS RN: 2987-49-7
M. Wt: 171.22 g/mol
InChI Key: AUSRSVRJOXYXMI-UHFFFAOYSA-N
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Patent
US06642416B2

Procedure details

2-Methylsulfonylaniline (6.0 g; 0.035 mole) was added portionwise, with stirring, to a mixture of 30 mL of water and 30 mL of HCl. The mixture was cooled to 5° C. and sodium nitrite (2.7 g; 0.039 mole) dissolved in water (7 mL) was added dropwise maintaining the temperature between 0-5° C. After complete addition of sodium nitrite, the resulting solution was stirred at 0-5° C. for 30 minutes Sulfur dioxide was bubbled into 18 mL of HOAc for 14 min at room temperature. CuCl (0.8 g; 0.008 mole) was added and cooled to 10° C. Sulfur dioxide was bubbled through the suspension for an additional 15 min and the diazotized amine was added portionwise maintaining the temperature between 0-5° C. After the complete addition of diazotized amine, bubbling of SO2 was stopped and the green suspension was stirred at 0-5° C. for 3 hours. At the end of 3 hours, the suspension was diluted with 50 mL of water, filtered and washed three times with 10 mL of water to give, after drying in vacuum (30 in. Hg), 6.4 g (71% yield) of 2-methylsulfonylbenzenesulfonyl chloride which was characterized by its melting point and spectral data. mp 135-137° C. (lit. 133-135° C.). 1H NMR (CDCl3) δ 8.3-8.6 (m, 2H), 7.87-8.02 (m, 2H), 3.41 (s, 3H). 13C NMR (CDCl3) δ 142.94, 139.24, 136.61, 135.22, 133.58, 132.13, 45.49. CIMS (m/e) 255 (M+H+, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1N)(=[O:4])=[O:3].[ClH:12].N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O.Cl[Cu]>[CH3:1][S:2]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[S:17]([Cl:12])(=[O:19])=[O:18])(=[O:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(N)C=CC=C1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Five
Name
Quantity
0.8 g
Type
catalyst
Smiles
Cl[Cu]
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the green suspension was stirred at 0-5° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C
CUSTOM
Type
CUSTOM
Details
was bubbled into 18 mL of HOAc for 14 min at room temperature
Duration
14 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Sulfur dioxide was bubbled through the suspension for an additional 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
the diazotized amine was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C
ADDITION
Type
ADDITION
Details
After the complete addition of diazotized amine
CUSTOM
Type
CUSTOM
Details
bubbling of SO2
ADDITION
Type
ADDITION
Details
At the end of 3 hours, the suspension was diluted with 50 mL of water
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed three times with 10 mL of water
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=CC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.